molecular formula C22H23N3O3 B2456837 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 1428349-70-5

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2456837
CAS No.: 1428349-70-5
M. Wt: 377.444
InChI Key: CVSCHKLRLINREL-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-25(2)19(16-8-9-20-17(12-16)10-11-27-20)14-23-22(26)18-13-21(28-24-18)15-6-4-3-5-7-15/h3-9,12-13,19H,10-11,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSCHKLRLINREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-5-phenylisoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₃H₁₈N₂O₃
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 1428359-26-5

Structure

The compound features a complex structure comprising a dihydrobenzofuran moiety and an isoxazole carboxamide, which may contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antitumor Activity : Compounds in this class have shown cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures demonstrated significant antiproliferative effects in vitro.
  • Antimicrobial Properties : The benzofuran derivatives are noted for their potential as antimicrobial agents, with studies indicating effectiveness against certain bacterial strains.
  • Neuroprotective Effects : Some studies suggest that the compound may influence neurotransmitter systems, potentially offering neuroprotective benefits.

Case Studies and Research Findings

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of various benzofuran derivatives on human lung cancer cell lines (A549 and HCC827). The results indicated that certain derivatives exhibited IC50 values ranging from 6.68 to 19.94 μM, highlighting their potential as anticancer agents .
  • Antimicrobial Testing : Another research effort focused on the antimicrobial activity of related compounds. The results showed effective inhibition against several pathogenic bacteria, suggesting a broad-spectrum antimicrobial potential .
  • Neuropharmacological Studies : Investigations into the neuropharmacological properties revealed that compounds with similar structural features could modulate GABAergic activity, which may have implications for treating neurological disorders .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (μM)Target Cells
Compound AAntiproliferative8.78A549
Compound BAntimicrobialN/AVarious
Compound CNeuroprotectiveN/ANeuronal Cells

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-5-phenylisoxazole-3-carboxamide exhibit significant anticancer properties. For instance, studies involving isoxazole derivatives have shown promising results against various cancer cell lines:

CompoundCell LinePercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99
6hA54956.88

These findings suggest that the compound may interfere with cancer cell proliferation and induce apoptosis in malignant cells .

Neurological Applications

The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and serotonin receptors. Research into similar compounds has indicated their role as modulators in neurodegenerative diseases and mood disorders, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and depression .

Anti-inflammatory Properties

Compounds with isoxazole moieties have been studied for their anti-inflammatory effects. Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .

Case Studies

  • Study on Anticancer Efficacy :
    • A recent study synthesized various isoxazole derivatives, including the compound , and evaluated their cytotoxicity against glioblastoma cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed in treated cells .
  • Neuroprotective Effects :
    • In a model of neuroinflammation, derivatives of the compound were tested for their ability to reduce neuroinflammatory markers in vitro. Results indicated a marked decrease in cytokine levels following treatment, suggesting potential use in neuroprotective therapies .

Q & A

Q. Critical Conditions :

  • Solvent choice (e.g., dichloromethane for coupling, ethanol for cyclization).
  • Temperature control (±2°C) to avoid side reactions.
  • Catalyst optimization (e.g., palladium for cross-coupling steps) .

How is the molecular structure of the compound characterized using spectroscopic techniques?

Basic Question
Structural confirmation relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm), dimethylamino singlet (δ 2.2–2.5 ppm), and dihydrobenzofuran methylene groups (δ 3.8–4.2 ppm) .
    • ¹³C NMR : Carbonyl signals (δ 165–170 ppm) confirm the amide and isoxazole moieties .
  • Mass Spectrometry : High-resolution ESI-TOF confirms molecular weight (e.g., [M+H]⁺ calculated vs. observed) with <2 ppm error .
  • X-ray Crystallography : Optional for resolving stereochemistry in crystalline derivatives .

What strategies are effective for optimizing reaction yields in multi-step syntheses?

Advanced Question

  • Ultrasound-Assisted Synthesis : Reduces reaction time by 40–60% and improves yields (e.g., 75% → 90%) via enhanced mixing and cavitation .
  • Microwave Irradiation : Accelerates ring-closing steps (e.g., dihydrobenzofuran formation) with precise temperature control .
  • Inert Atmosphere : Critical for moisture-sensitive steps (e.g., amide coupling) to prevent hydrolysis .
  • Parallel Screening : Testing solvents (DMF vs. THF) and bases (Et₃N vs. DIPEA) to identify optimal conditions .

How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) during structural elucidation?

Advanced Question

  • 2D NMR Techniques :
    • HSQC/HMBC : Assigns proton-carbon correlations to confirm connectivity in complex regions (e.g., overlapping dihydrobenzofuran signals) .
  • Isotopic Labeling : Using ¹⁵N or ¹³C-labeled precursors to trace ambiguous peaks .
  • Computational Modeling : DFT calculations predict NMR shifts and compare with experimental data (±0.1 ppm accuracy) .
  • Repetition Under Controlled Conditions : Eliminates artifacts from impurities or solvent effects .

What in vitro assays are suitable for evaluating the compound's biological activity?

Advanced Question

  • Mitochondrial Assays : Isolate mouse liver mitochondria and measure ΔΨm (membrane potential) using Rhodamine 123. Compound effects on respiratory complexes are quantified via oxygen consumption rates .
  • Kinase Inhibition : Use TR-FRET assays with recombinant kinases (e.g., PKC, MAPK) to determine IC₅₀ values .
  • Cellular Uptake Studies : LC-MS/MS quantifies intracellular concentrations in cultured cells (e.g., HEK293) after 24-hour exposure .

How does structural modification of the isoxazole and dihydrobenzofuran moieties influence biological activity?

Advanced Question

  • Isoxazole Modifications :
    • Electron-Withdrawing Groups (e.g., -NO₂ at C5): Enhance kinase inhibition but reduce solubility .
    • Phenyl Ring Substitution : Meta-fluoro groups improve target affinity (e.g., 10-fold lower IC₅₀) .
  • Dihydrobenzofuran Modifications :
    • Dimethylaminoethyl Chain : Tertiary amines enhance blood-brain barrier penetration (logP ~2.5 vs. 1.8 for primary amines) .
    • Ring Saturation : Dihydro vs. tetrahydro derivatives alter conformational flexibility, impacting binding to hydrophobic pockets .

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